molecular formula C8H7ClN2 B2861477 6-chloro-1H-isoindol-3-amine CAS No. 745737-71-7

6-chloro-1H-isoindol-3-amine

Cat. No.: B2861477
CAS No.: 745737-71-7
M. Wt: 166.61
InChI Key: AZXLLCGHEXJVGE-UHFFFAOYSA-N
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Description

6-chloro-1H-isoindol-3-amine is a heterocyclic compound characterized by an isoindoline core with a chlorine atom at the 6th position and an amine group at the 3rd position

Scientific Research Applications

6-chloro-1H-isoindol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-isoindol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phthalonitrile with ammonia in methanol at elevated temperatures (90-100°C) in an autoclave . Another approach involves the elemental sulfur-catalyzed reaction of phthalonitrile with ammonia or passing ammonia through a refluxing solution of phthalonitrile in methanol containing traces of sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-isoindol-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1H-indole-3-amine
  • 6-chloro-1H-isoindole-3-carboxylic acid
  • 6-chloro-1H-isoindole-3-thiol

Uniqueness

6-chloro-1H-isoindol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-chloro-3H-isoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXLLCGHEXJVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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